molecular formula C11H11F2NO2 B1531944 1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339688-61-7

1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1531944
CAS RN: 1339688-61-7
M. Wt: 227.21 g/mol
InChI Key: QOJQSQCHBUFEIP-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)methylazetidine-3-carboxylic acid, commonly referred to as 1-DFPMA, is an organic compound with a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and polymers. This versatile compound has been used in a variety of laboratory experiments and research projects, including the synthesis of new drugs, the development of new materials, and the exploration of novel biological pathways.

Scientific Research Applications

Metal–Organic Frameworks in Catalysis

Research has identified a unique porous framework assembled by nano-sized cages, demonstrating promising applications in environmental protection. Notably, these frameworks have shown efficiency as heterogeneous catalysts for CO2 conversion with aziridines in a solvent-free system, suggesting a potential application in catalysis involving azetidine compounds (Xu et al., 2016).

Multicomponent Coupling Reactions

A study reported the synthesis of N-aryl β-amino alcohol derivatives via a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This process, promoted by trifluoroacetic acid, also applies to azetidines, yielding N-aryl γ-amino alcohol derivatives, indicating the versatility of azetidine-based compounds in synthetic organic chemistry (Roy et al., 2015).

Synthetic Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines have been prepared as versatile building blocks in medicinal chemistry. These intermediates facilitate the synthesis of valuable azetidine-3-carboxylic acid derivatives, illustrating the critical role of azetidine compounds in drug development and synthesis of complex molecules (Ji et al., 2018).

Enantioselective Functionalization

A Pd(II)-catalyzed enantioselective α-C–H coupling of amines, including azetidines, has been developed. This method provides high enantioselectivities and exclusive regioselectivity, facilitating the synthesis of α-arylated amines. It extends the utility of azetidine compounds in creating bioactive molecules and pharmaceuticals with high stereochemical precision (Jain et al., 2016).

Iminosugars Synthesis from D-Glucose

The synthesis of azetidine iminosugars from d-glucose has demonstrated significant glycosidase inhibitory activity. These findings highlight the potential of azetidine-based iminosugars in developing therapeutic agents for diseases related to glycosidase activity (Lawande et al., 2015).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-1-2-10(13)7(3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJQSQCHBUFEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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